

non-cleavable linker NHPI-PEG3-C2-Pfp ester explained

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Compound of Interest		
Compound Name:	NHPI-PEG3-C2-Pfp ester	
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An In-depth Technical Guide to the Non-Cleavable Linker: NHPI-PEG3-C2-Pfp Ester

Introduction

The **NHPI-PEG3-C2-Pfp ester** is a non-cleavable, amine-reactive crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1] [2][3][4] Its structure is meticulously designed to provide a stable and permanent linkage between a payload (e.g., a cytotoxic drug) and a biomolecule (e.g., an antibody). Non-cleavable linkers like this ensure that the payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cell, offering a distinct mechanism of action compared to their cleavable counterparts.[5]

This guide provides a comprehensive overview of the linker's structure, properties, and application, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Components

The linker is composed of four key functional units:

- N-Hydroxyphthalimide (NHPI) group: This moiety forms the starting point of the linker chain. While NHPI esters are known in other contexts as radical precursors, in this application, it serves as a stable component of the linker backbone.[6][7]
- Polyethylene Glycol (PEG) spacer (PEG3): A three-unit PEG chain acts as a hydrophilic spacer. The PEG component enhances the solubility and biocompatibility of the resulting



conjugate, potentially reducing aggregation and immunogenicity.[5][8]

- C2 Alkyl Chain: A short two-carbon (C2) spacer provides spatial separation between the PEG unit and the reactive ester.
- Pentafluorophenyl (Pfp) Ester: This is the amine-reactive functional group. The Pfp ester reacts efficiently with primary and secondary amines, such as those on lysine residues of proteins, to form a highly stable amide bond.[9][10]

Core Properties and Advantages

The unique combination of components in **NHPI-PEG3-C2-Pfp ester** imparts several advantageous properties for bioconjugation.

Enhanced Stability of Pfp Esters

The Pfp ester is the key to the linker's reactivity. It offers a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its increased resistance to spontaneous hydrolysis in aqueous solutions.[11][12] This superior hydrolytic stability can lead to higher conjugation efficiencies, particularly in reactions that require longer incubation times, are performed at a slightly basic pH, or involve dilute protein solutions.[9][11]

Non-Cleavable Linkage

As a non-cleavable linker, it forms a permanent, stable thioether bond.[5] This is critical for ADCs where the intended mechanism of action involves the complete lysosomal degradation of the antibody to release the payload. This contrasts with cleavable linkers, which are designed to release their payload in response to specific environmental triggers like changes in pH or the presence of certain enzymes.[5]

Quantitative Data and Specifications

The key physicochemical properties of the **NHPI-PEG3-C2-Pfp ester** are summarized below.



Property	Value	Reference(s)
Molecular Formula	C23H20F5NO8	[13][14]
Molecular Weight	533.4 g/mol	[13]
CAS Number	2101206-87-3	[13][14]
Purity	> 96%	[14]
Reactive Group	Pentafluorophenyl (Pfp) Ester	[12]
Target Functionality	Primary and Secondary Amines (e.g., Lysine residues)	[9][10]
Resulting Bond	Amide	[11]
Optimal Reaction pH	7.2 - 9.0	[11][15]
Solubility	Requires dissolution in an organic solvent (e.g., DMSO, DMF) before addition to aqueous reaction buffer.	[9][10]

Experimental Protocols

This section provides a detailed protocol for the conjugation of a payload functionalized with **NHPI-PEG3-C2-Pfp ester** to a monoclonal antibody (mAb).

Materials Required

- Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
- NHPI-PEG3-C2-Pfp ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH
 7.2 8.5.[10][11]
- Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[10][11]



 Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette for buffer exchange and removal of unreacted linker.[9][10]

Reagent Preparation

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
 - Adjust the antibody concentration to 1-10 mg/mL.[11]
- Linker Preparation:
 - The NHPI-PEG3-C2-Pfp ester is moisture-sensitive and should be stored at -20°C with a desiccant.[9][10]
 - Allow the vial to equilibrate to room temperature before opening to prevent condensation.
 [10]
 - Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Do not store the reconstituted linker.[9][10]

Conjugation Procedure

- Reaction Setup:
 - Add a 5- to 15-fold molar excess of the dissolved Pfp ester linker to the antibody solution while gently vortexing.[11] The optimal molar ratio may need to be determined empirically.
 - Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is less than 10% to maintain protein stability.[15]
- Incubation:
 - Incubate the reaction for 1-2 hours at room temperature or for 30 minutes at 37°C.[9][10]
 Incubation times and temperatures can be optimized to achieve the desired drug-to-



antibody ratio (DAR).

· Quenching:

- Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Pfp ester.
- Incubate for an additional 30 minutes at room temperature.

Purification

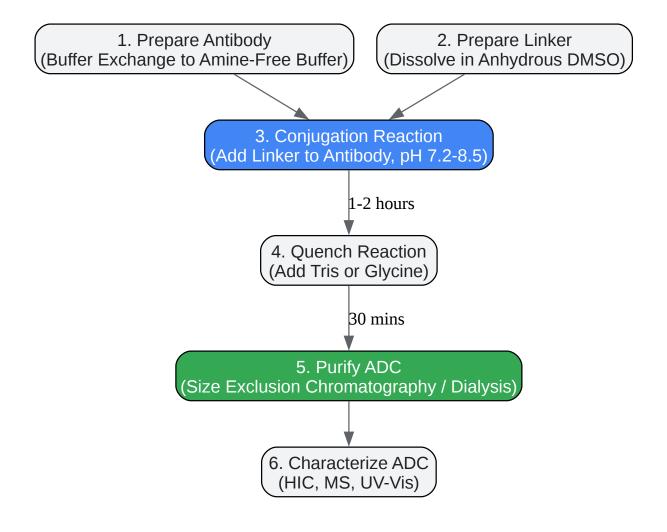
- · Removal of Unreacted Linker:
 - Purify the resulting ADC from unreacted linker and quenching agent using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).[9][10]
- Characterization:
 - Characterize the final ADC to determine the DAR, aggregate percentage, and confirm the integrity of the conjugate using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry.

Visualizations Molecular Structure

Caption: Chemical components of the NHPI-PEG3-C2-Pfp ester linker.

Experimental Workflow for ADC Synthesis



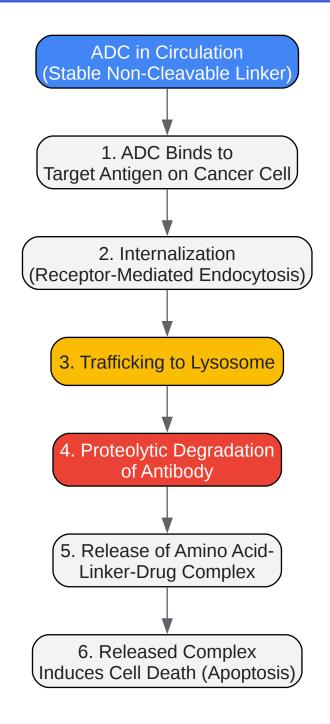


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Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).

Mechanism of Action for a Non-Cleavable ADC





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Caption: Cellular mechanism of action for an ADC with a non-cleavable linker.

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